
DL-Methyldopa-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Metildopa-d3 es una versión deuterada de DL-Metildopa. Es un compuesto marcado con isótopos estables en el que tres átomos de hidrógeno se reemplazan por deuterio. Este compuesto se utiliza principalmente en investigación científica, particularmente en los campos de la farmacocinética y los estudios de metabolismo de fármacos. La incorporación de átomos de deuterio ayuda a rastrear y cuantificar el compuesto durante varios procesos bioquímicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de DL-Metildopa-d3 implica la incorporación de deuterio en la molécula de DL-Metildopa. Esto se puede lograr mediante varios métodos, incluida la hidrogenación catalítica utilizando gas deuterio o disolventes deuterados. La reacción generalmente requiere un catalizador como paladio sobre carbono (Pd/C) y se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar la incorporación selectiva de átomos de deuterio.
Métodos de producción industrial: En un entorno industrial, la producción de DL-Metildopa-d3 sigue principios similares pero a mayor escala. El proceso implica el uso de gas deuterio de alta pureza y sistemas catalíticos avanzados para lograr una deuteración eficiente y de alto rendimiento. Las condiciones de reacción se optimizan para garantizar la calidad y pureza consistentes del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: DL-Metildopa-d3 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Se puede reducir para formar derivados dihidro.
Sustitución: El anillo aromático de DL-Metildopa-d3 puede sufrir reacciones de sustitución electrofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución electrofílica a menudo utilizan reactivos como bromo (Br2) o ácido nítrico (HNO3).
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados dihidro.
Aplicaciones Científicas De Investigación
DL-Metildopa-d3 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como trazador en estudios de mecanismo de reacción para comprender las vías e intermediarios involucrados.
Biología: El compuesto se emplea en estudios metabólicos para rastrear las vías bioquímicas e interacciones dentro de los sistemas biológicos.
Medicina: En farmacocinética, DL-Metildopa-d3 ayuda a estudiar la absorción, distribución, metabolismo y excreción de fármacos.
Industria: Se utiliza en el desarrollo y validación de métodos analíticos para pruebas de fármacos y control de calidad.
Mecanismo De Acción
El mecanismo de acción de DL-Metildopa-d3 es similar al de DL-Metildopa. Actúa como un agonista alfa-2 adrenérgico de acción central. Tras su administración, se convierte en su metabolito activo, alfa-metil norepinefrina, que estimula los receptores alfa-2 adrenérgicos en el sistema nervioso central. Esto conduce a la inhibición de la salida neuronal adrenérgica, lo que da como resultado la reducción de las señales vasoconstrictoras y una menor presión arterial.
Compuestos similares:
DL-Metildopa: La versión no deuterada de DL-Metildopa-d3.
Levodopa (L-DOPA): Un precursor de la dopamina utilizado en el tratamiento de la enfermedad de Parkinson.
3-O-Metildopa: Un metabolito de L-DOPA.
Singularidad: DL-Metildopa-d3 es único debido a la presencia de átomos de deuterio, que brindan ventajas distintas en las aplicaciones de investigación. El etiquetado con deuterio permite un rastreo y cuantificación precisos en estudios metabólicos, lo que lo convierte en una herramienta valiosa en farmacocinética y investigación de desarrollo de fármacos.
Comparación Con Compuestos Similares
DL-Methyldopa: The non-deuterated version of DL-Methyldopa-d3.
Levodopa (L-DOPA): A precursor to dopamine used in the treatment of Parkinson’s disease.
3-O-Methyldopa: A metabolite of L-DOPA.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracing and quantification in metabolic studies, making it a valuable tool in pharmacokinetics and drug development research.
Propiedades
Fórmula molecular |
C10H13NO4 |
|---|---|
Peso molecular |
214.23 g/mol |
Nombre IUPAC |
2-amino-3,3,3-trideuterio-2-[(3,4-dihydroxyphenyl)methyl]propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)/i1D3 |
Clave InChI |
CJCSPKMFHVPWAR-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CC1=CC(=C(C=C1)O)O)(C(=O)O)N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


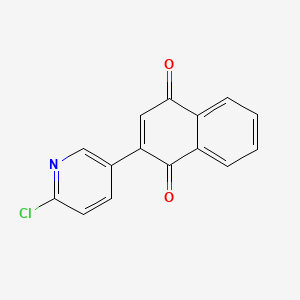
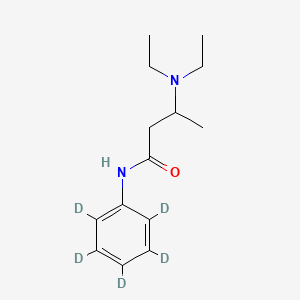
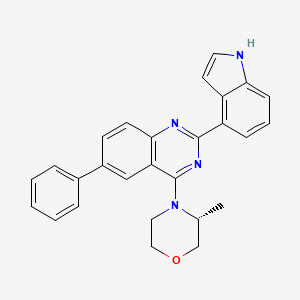
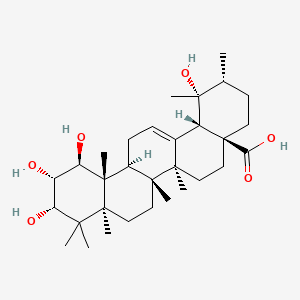
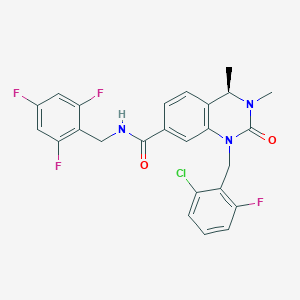
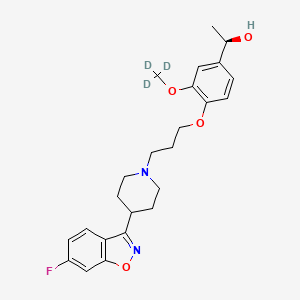
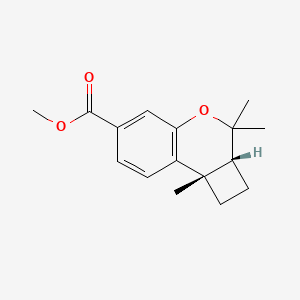

![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
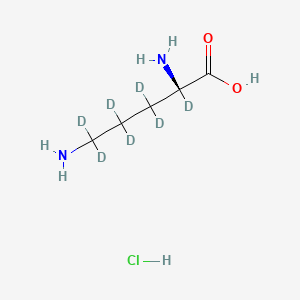
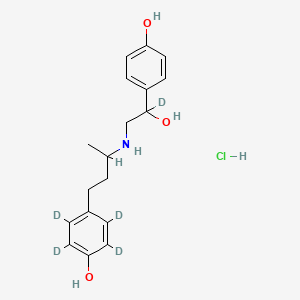

![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)

